molecular formula C9H9N3O5S B12629203 [3-(Sulfomethyl)-1H-pyrazolo[3,4-b]pyridin-1-yl]acetic acid CAS No. 918485-01-5

[3-(Sulfomethyl)-1H-pyrazolo[3,4-b]pyridin-1-yl]acetic acid

Cat. No.: B12629203
CAS No.: 918485-01-5
M. Wt: 271.25 g/mol
InChI Key: JTTRXAXQOSOHEW-UHFFFAOYSA-N
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Description

[3-(Sulfomethyl)-1H-pyrazolo[3,4-b]pyridin-1-yl]acetic acid is a complex organic compound with potential applications in various scientific fields. This compound features a pyrazolo[3,4-b]pyridine core, which is known for its biological activity and versatility in chemical synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [3-(Sulfomethyl)-1H-pyrazolo[3,4-b]pyridin-1-yl]acetic acid typically involves multi-step organic reactions. One common approach is to start with a pyrazolo[3,4-b]pyridine derivative, which undergoes sulfonation to introduce the sulfomethyl group. This is followed by acylation to attach the acetic acid moiety. The reaction conditions often require the use of strong acids or bases, elevated temperatures, and specific catalysts to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction efficiency and scalability. The use of automated systems and real-time monitoring can help maintain consistent quality and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

[3-(Sulfomethyl)-1H-pyrazolo[3,4-b]pyridin-1-yl]acetic acid can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be used to reduce specific functional groups within the compound.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenated solvents and catalysts like palladium on carbon.

Major Products Formed

The major products formed from these reactions depend on the specific functional groups targeted. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.

Scientific Research Applications

[3-(Sulfomethyl)-1H-pyrazolo[3,4-b]pyridin-1-yl]acetic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of [3-(Sulfomethyl)-1H-pyrazolo[3,4-b]pyridin-1-yl]acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. This can lead to changes in cellular pathways and physiological responses.

Comparison with Similar Compounds

Similar Compounds

  • [3-(Sulfomethyl)-1H-pyrazolo[3,4-b]pyridin-1-yl]propionic acid
  • [3-(Sulfomethyl)-1H-pyrazolo[3,4-b]pyridin-1-yl]butyric acid

Uniqueness

Compared to similar compounds, [3-(Sulfomethyl)-1H-pyrazolo[3,4-b]pyridin-1-yl]acetic acid may exhibit unique properties due to the presence of the acetic acid moiety, which can influence its solubility, reactivity, and biological activity. This makes it a valuable compound for specific applications where these properties are advantageous.

Properties

CAS No.

918485-01-5

Molecular Formula

C9H9N3O5S

Molecular Weight

271.25 g/mol

IUPAC Name

2-[3-(sulfomethyl)pyrazolo[3,4-b]pyridin-1-yl]acetic acid

InChI

InChI=1S/C9H9N3O5S/c13-8(14)4-12-9-6(2-1-3-10-9)7(11-12)5-18(15,16)17/h1-3H,4-5H2,(H,13,14)(H,15,16,17)

InChI Key

JTTRXAXQOSOHEW-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(N=C1)N(N=C2CS(=O)(=O)O)CC(=O)O

Origin of Product

United States

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